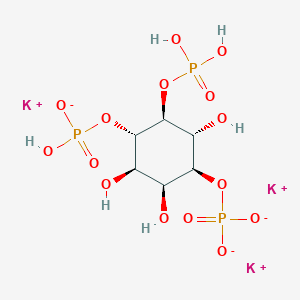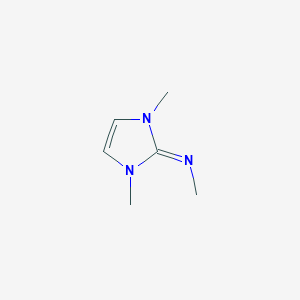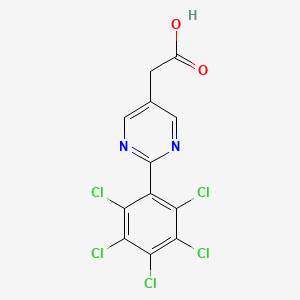
2-(2-(Perchlorophenyl)pyrimidin-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid typically involves the condensation of a perchlorophenyl derivative with a pyrimidine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.
化学反应分析
Types of Reactions
2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Similarly, it can modulate receptor activity by binding to receptor sites and altering the signaling pathways.
相似化合物的比较
2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid can be compared with other pyrimidine derivatives to highlight its uniqueness:
Similar Compounds: Pyrido[2,3-d]pyrimidine derivatives, pyrimidino[4,5-d][1,3]oxazine derivatives.
Uniqueness: The presence of the perchlorophenyl group in 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid imparts unique chemical and biological properties, making it distinct from other pyrimidine derivatives.
属性
分子式 |
C12H5Cl5N2O2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
2-[2-(2,3,4,5,6-pentachlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H5Cl5N2O2/c13-7-6(8(14)10(16)11(17)9(7)15)12-18-2-4(3-19-12)1-5(20)21/h2-3H,1H2,(H,20,21) |
InChI 键 |
VUYZLMJJBCKMQA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=N1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


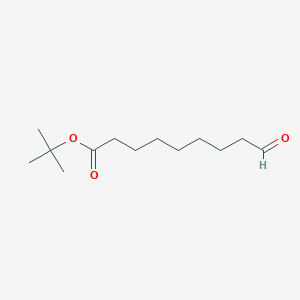

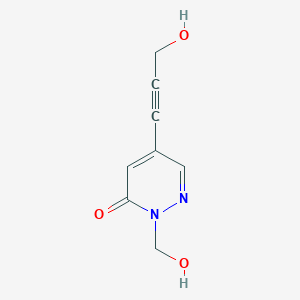
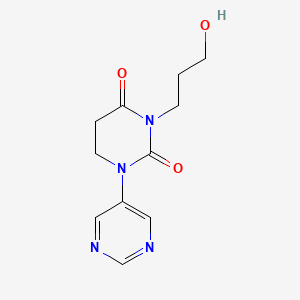

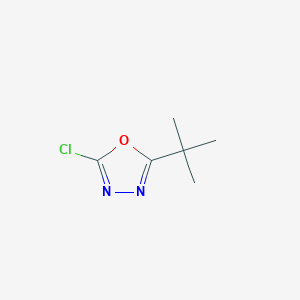
![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)

![4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid](/img/structure/B13112662.png)


